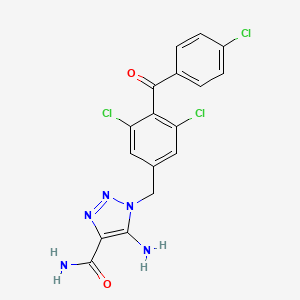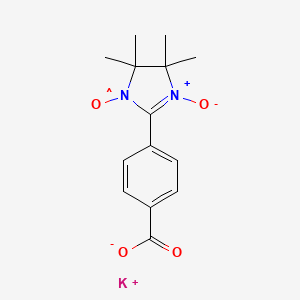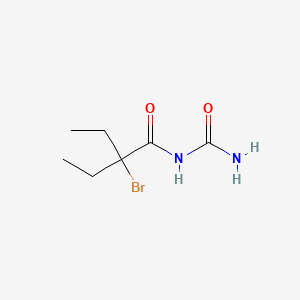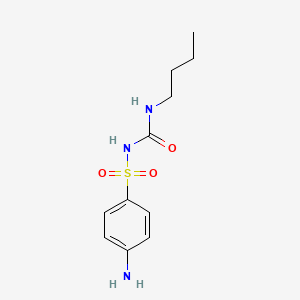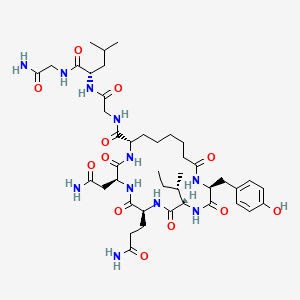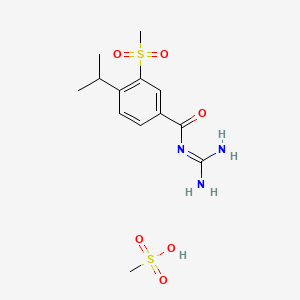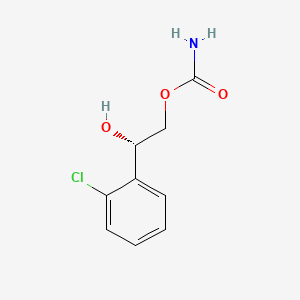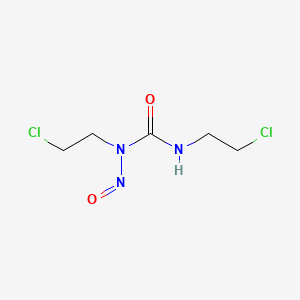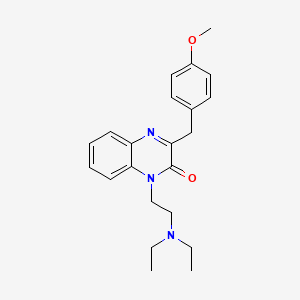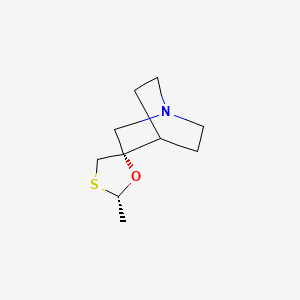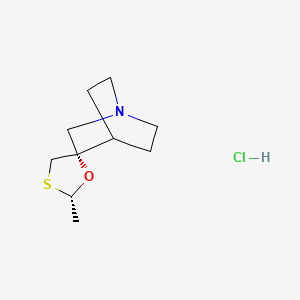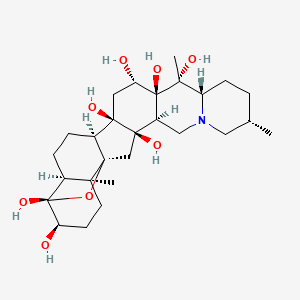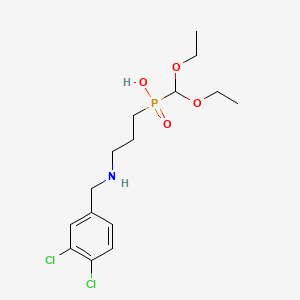
CGP52432
Vue d'ensemble
Description
CGP 52432 est un antagoniste puissant et sélectif du récepteur de l'acide gamma-aminobutyrique de type B (GABA B). Il est reconnu pour sa forte affinité et sa spécificité, ce qui en fait un outil précieux en recherche neuroscientifique. Le composé porte le nom chimique d'acide (diéthoxyméthyl)phosphinique de 3-[(3,4-dichlorophényl)méthyl]amino]propyle et a une masse moléculaire de 384,24 g/mol .
Mécanisme D'action
Target of Action
The primary target of 3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid, also known as CGP52432, is the GABA B receptors . These receptors are a type of G protein-coupled receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a potent antagonist of GABA B receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to the GABA B receptors and blocks its function, preventing the normal action of GABA .
Biochemical Pathways
By inhibiting the GABA B receptors, this compound affects the neurotransmission mediated by GABA . This can lead to an increase in excitatory neurotransmission, as GABA normally acts to inhibit neuronal firing. This compound also participates in inhibiting the overflow of glycine in the hippocampus .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body. The compound is typically stored under desiccating conditions at +4°C .
Result of Action
The antagonistic action of this compound on GABA B receptors can have various effects depending on the context. For instance, it has been used to study the onset of status epilepticus in mice, and for voltage-clamp recording in mice neurons . The inhibition of GABA B receptor-mediated neurotransmission can lead to increased neuronal excitability, which may be relevant in conditions such as epilepsy.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the solubility and stability of the compound . Furthermore, the presence of other substances, such as other neurotransmitters or drugs, can also influence the action of this compound.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de CGP 52432 implique plusieurs étapes, commençant par la préparation des composés intermédiaires.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour CGP 52432 ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que la synthèse en laboratoire, avec des optimisations pour l'augmentation d'échelle et l'efficacité. Cela comprend l'utilisation de réacteurs de plus grande taille, de réacteurs à écoulement continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
CGP 52432 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes dichlorophényle et acide phosphinique. Ces réactions peuvent être catalysées par divers réactifs dans des conditions contrôlées .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant CGP 52432 comprennent des bases fortes comme l'hydroxyde de sodium et le carbonate de potassium, ainsi que des solvants comme le diméthylsulfoxyde (DMSO) et le méthanol. Les réactions sont généralement effectuées sous atmosphères inertes pour prévenir l'oxydation .
Principaux produits
Les principaux produits formés à partir des réactions de CGP 52432 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des nucléophiles peuvent conduire à la formation de divers dérivés substitués de CGP 52432 .
Applications de recherche scientifique
CGP 52432 a une large gamme d'applications en recherche scientifique, en particulier dans les domaines des neurosciences et de la pharmacologie. Il est utilisé pour étudier le rôle des récepteurs GABA B dans divers processus physiologiques et pathologiques. Voici quelques applications clés :
Neurosciences : Enquête sur le rôle des récepteurs GABA B dans la transmission synaptique, la plasticité et les circuits neuronaux
Pharmacologie : Évaluation des effets de l'antagonisme des récepteurs GABA B sur le comportement, la cognition et la neuroprotection
Médecine : Exploration d'applications thérapeutiques potentielles pour des affections telles que l'épilepsie, l'anxiété et la dépression
Industrie : Développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs GABA B
Mécanisme d'action
CGP 52432 exerce ses effets en se liant au récepteur GABA B et en bloquant son activation par des ligands endogènes tels que l'acide gamma-aminobutyrique (GABA). Cette inhibition empêche les voies de signalisation en aval associées à l'activation du récepteur GABA B, qui incluent la modulation des canaux ioniques, la libération de neurotransmetteurs et les cascades de signalisation intracellulaire . Les cibles moléculaires de CGP 52432 sont les récepteurs GABA B situés à la surface des neurones et d'autres cellules du système nerveux central .
Applications De Recherche Scientifique
CGP 52432 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It is used to study the role of GABA B receptors in various physiological and pathological processes. Some key applications include:
Neuroscience: Investigating the role of GABA B receptors in synaptic transmission, plasticity, and neural circuitry
Pharmacology: Evaluating the effects of GABA B receptor antagonism on behavior, cognition, and neuroprotection
Medicine: Exploring potential therapeutic applications for conditions such as epilepsy, anxiety, and depression
Industry: Developing new drugs and therapeutic agents targeting GABA B receptors
Comparaison Avec Des Composés Similaires
CGP 52432 est unique en termes de sa forte sélectivité et de sa puissance en tant qu'antagoniste du récepteur GABA B. Des composés similaires incluent :
Phaclofène : Un autre antagoniste du récepteur GABA B, mais avec une puissance et une sélectivité inférieures à celles de CGP 52432
Saclofène : Un antagoniste du récepteur GABA B avec une puissance et une sélectivité modérées
SCH 50911 : Un antagoniste puissant et sélectif du récepteur GABA B, similaire à CGP 52432
CGP 52432 se distingue par sa plus grande affinité pour le récepteur GABA B et sa capacité à bloquer efficacement l'activation du récepteur à des concentrations plus faibles .
Propriétés
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVQXWEIYRHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161147 | |
| Record name | CGP 52432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139667-74-6 | |
| Record name | Cgp 52432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP 52432 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-52432 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


